6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile is a complex organic compound characterized by its unique molecular structure and diverse applications in medicinal chemistry. Its chemical formula is with a molecular weight of 256.16 g/mol. This compound is notable for its potential in drug development, particularly as an intermediate in the synthesis of antitubercular and antiplasmodial agents, which are crucial in treating tuberculosis and malaria respectively .
The compound is derived from quinoline, a heterocyclic aromatic organic compound. It is synthesized through various chemical processes involving fluorination and hydroxylation reactions . The compound is commercially available from several suppliers, indicating its relevance in research and pharmaceutical applications .
The synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile typically involves the following steps:
The synthesis may also involve advanced techniques such as microwave-assisted reactions or continuous flow chemistry to improve yield and purity. The use of palladium catalysts in coupling reactions can facilitate the introduction of various substituents onto the quinoline framework .
The molecular structure of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile features a quinoline core with multiple functional groups:
This arrangement enhances its reactivity and biological activity.
The compound exhibits tautomerism, where the hydroxy group can convert into a ketone, influencing its chemical behavior. Its melting point ranges between 259 °C to 263 °C, indicating its stability at elevated temperatures .
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile participates in several significant chemical reactions:
Common reagents for these reactions include palladium catalysts for cross-coupling and bases like sodium methoxide for substitution reactions .
The mechanism of action for compounds like 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile typically involves:
Studies indicate that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis and Plasmodium falciparum, the causative agents of tuberculosis and malaria respectively .
The presence of multiple electronegative atoms (fluorine and oxygen) affects its polarity and solubility, making it suitable for various biological applications. The compound's reactivity is enhanced by the trifluoromethyl group, which can stabilize negative charges during chemical transformations .
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile has significant scientific uses:
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, renowned for their structural diversity and broad-spectrum biological activities. The incorporation of fluorine atoms and trifluoromethyl groups into this heterocyclic framework has emerged as a transformative strategy for optimizing pharmacokinetic properties and enhancing target engagement. Fluorinated quinolines exhibit improved membrane permeability, metabolic stability, and binding affinity attributed to fluorine’s high electronegativity, modest steric requirements, and impact on molecular polarity. This section examines the specific structural attributes, historical synthesis milestones, and pharmacological targeting of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS 1260642-28-1), a compound embodying strategic fluorination approaches in modern drug design.
The molecular architecture of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile integrates three distinct fluorinated modifications that synergistically enhance its drug-like properties. The compound (Molecular Formula: C₁₁H₄F₄N₂O; Molecular Weight: 256.16 g/mol) features a quinoline core substituted with: 1) a fluoro group at the 6-position; 2) a trifluoromethyl (-CF₃) group at the 2-position; and 3) a hydroxy group at the 4-position adjacent to a cyano (-CN) group at C-3 [1] [3]. This specific arrangement creates a multifaceted pharmacophore with several advantageous characteristics:
Table 1: Key Physicochemical Properties of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile and Related Compounds
Property | 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile | Non-Fluorinated Analog (Representative) | Significance |
---|---|---|---|
Molecular Formula | C₁₁H₄F₄N₂O | C₁₁H₈N₂O (e.g., 4-hydroxyquinoline-3-carbonitrile) | Increased molecular weight due to fluorine atoms |
Molecular Weight (g/mol) | 256.16 | ~184 | Impacts pharmacokinetics (distribution, clearance) |
Lipophilicity (Estimated logP) | Higher (Data not available, but -CF₃ increases logP) | Lower | Enhanced membrane permeability, tissue penetration |
Hydrogen Bond Donors/Acceptors | 1 Donor (OH), 4 Acceptors (N, O, CN, ring N) | 1 Donor (OH), 3 Acceptors | Improved target binding and solubility balance |
Tautomerism | Keto-Enol (4-OH ⇌ 4=O) | Keto-Enol | Influences electronic structure and protein binding |
Major Structural Features | 6-F, 2-CF₃, 3-CN, 4-OH/4=O | Typically H at C6, CH₃ at C2, 3-CN, 4-OH/4=O | Fluorine atoms enable unique electronic & steric effects |
The synthesis of trifluoromethyl-substituted quinolines evolved significantly in parallel with advances in trifluoromethylation chemistry. Early routes to 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile relied on classical quinoline cyclization strategies adapted for fluorinated precursors:
The incorporation of the C-3 cyano group typically involves either: 1) Cyanation of a 3-haloquinoline intermediate using metal cyanides (e.g., CuCN); or 2) Cyclization strategies employing cyanoacetamide or malononitrile derivatives in the ring-forming step [1] [3]. The precise sequence—whether fluorination precedes or follows cyclization and trifluoromethylation—depends on the compatibility of functional groups with specific reaction conditions.
The development of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile was driven by the observed pharmacological superiority of trifluoromethylated quinolines over their non-fluorinated counterparts. Historical SAR studies consistently demonstrated that introducing a 2-trifluoromethyl group into the quinoline scaffold dramatically increased potency against targets like c-Met kinase and Mycobacterium tuberculosis compared to 2-methyl analogs [4] [6] [9]. This boost is attributed to enhanced hydrophobic binding, increased electron deficiency improving interactions with catalytic lysine residues in kinase ATP pockets, and superior metabolic stability of the C-CF₃ bond compared to C-CH₃.
Table 2: Historical Development Milestones of Trifluoromethyl-Substituted Quinolines Relevant to 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile
Timeframe | Development | Impact on Target Compound |
---|---|---|
Pre-2000s | Classical quinoline syntheses (Skraup, Doebner-Miller, Pfitzinger) established; Early trifluoromethylation methods (RCF₃, CF₃CO₂Na/Cu) developed. | Enabled initial synthesis of simple 2-trifluoromethylquinolines but with limitations in regioselectivity and functional group tolerance for multi-substituted targets. |
Early 2000s | Rise of transition metal-catalyzed trifluoromethylation (Cu/Ru/Pd-catalyzed coupling of Ar-X with CF₃ sources). Discovery of potent 2-CF₃ quinoline kinase inhibitors (e.g., Foretinib analogs). | Facilitated more efficient synthesis of 2-CF₃ intermediates. SAR confirmed critical role of 2-CF₃ in kinase inhibition, spurring interest in complex analogs like target compound. |
2010-2015 | Development of radical trifluoromethylation strategies (photoredox catalysis, electrophilic CF₃ reagents). Emergence of 4-hydroxy-3-cyano-2-CF₃ quinolines as antitubercular agents. | Provided milder routes compatible with sensitive functional groups (OH, CN). Defined key pharmacological utility of the core scaffold as antitubercular building block [4]. |
2015-Present | Widespread adoption of Togni’s, Umemoto’s, Langlois’, and fluoroform-derived reagents. High-resolution structural biology confirms binding modes of 2-CF₃ quinolines in kinase and bacterial enzyme pockets. | Allowed scalable, regioselective synthesis. Validated molecular interactions of the 2-CF₃ group, enabling rational design of derivatives based on target compound. High cost persists (e.g., ~$975-$1217/g [1]). |
Accessibility remains a challenge; 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile is commercially available only in small quantities (e.g., 1g) at high cost ($975 - $1217 per gram) as a research building block [1] [7], reflecting the complexity of its multi-step synthesis and the specialized reagents required, particularly for the late-stage introduction of fluorine and the trifluoromethyl group.
This multifunctional quinoline derivative serves primarily as a versatile chemical building block for synthesizing bioactive molecules targeting several disease pathways. Its specific substitution pattern allows derivatization at multiple sites—the 4-hydroxy group, the 3-cyano group, and the quinoline nitrogen—enabling the generation of diverse pharmacologically active structures:
Antitubercular Agents: The core scaffold is a direct precursor to thioquinolines, identified as potent, non-cytotoxic antimycobacterial agents. Thiolation, typically using phosphorus pentasulfide (P₄S₁₀) in pyridine, replaces the 4-hydroxy group with a thione (=S), yielding 4-thioxo-2-(trifluoromethyl)quinoline-3-carbonitrile derivatives. These thioquinolines demonstrate significant activity against Mycobacterium tuberculosis H37Rv, with selectivity indices superior to many first-line agents. The mechanism is postulated to involve inhibition of mycobacterial membrane-associated or cell wall biosynthesis enzymes, potentially leveraging the enhanced lipophilicity imparted by the -CF₃ group for penetration into the waxy mycobacterial cell envelope [4]. The 6-fluoro substituent in these analogs is crucial for optimizing activity and reducing cytotoxicity.
Antiplasmodial/Antimalarial Agents: The scaffold’s 4-hydroxy group serves as an excellent leaving group for nucleophilic aromatic substitution. Reaction with diverse amines or phenols generates 4-amino- or 4-aryloxy/heteroaryloxy-quinoline derivatives. These compounds have shown promising in vitro activity against Plasmodium falciparum strains (both chloroquine-sensitive and -resistant). The electron-withdrawing -CF₃ and -CN groups activate the C-4 position towards substitution, facilitating the synthesis of libraries of analogs. The fluorine atom likely contributes to improved pharmacokinetics, including longer half-life and reduced metabolic deactivation, which is critical for antimalarial efficacy [4].
Kinase Inhibitors (c-Met/VEGFR2): The structural similarity of this compound to known kinase inhibitor pharmacophores (e.g., Foretinib’s quinoline core) positions it as a precursor for novel anticancer agents. While the parent molecule isn’t a direct inhibitor, strategic derivatization—particularly at the 4-position and the 3-cyano group—yields potent inhibitors of receptor tyrosine kinases like c-Met and VEGFR2. These kinases are pivotal in tumor angiogenesis, growth, and metastasis. The trifluoromethyl group is a critical determinant of potency, enhancing binding affinity within the hydrophobic ATP-binding pocket through strong van der Waals interactions and influencing the quinoline ring’s electron density to improve hydrogen bonding with hinge region residues. The 6-fluoro substituent can be leveraged for further functionalization or to fine-tune electronic properties [6].
Reverse Transcriptase Inhibitors: Although less directly documented for this exact compound, fluorinated 4-hydroxyquinoline-3-carbonitriles are established precursors to HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Derivatization, often at N-1 or C-4, generates compounds that bind allosterically to the HIV-1 RT pocket, disrupting its catalytic function. The -CF₃ group significantly boosts resistance profiles against common mutant strains compared to methyl analogs [10].
Table 3: Pharmacological Targets and Derivative Strategies for 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile
Pharmacological Target | Derivatization Strategy | Key Structural Features in Active Derivatives | Reported Activity/Mechanistic Insight |
---|---|---|---|
Mycobacterium tuberculosis | Thiolation (P₄S₁₀) of 4-OH to 4-SH; Further alkylation possible. | 4-Thioxo group; Intact 2-CF₃ and 3-CN; 6-F retained. | Potent, selective inhibition of M. tuberculosis H37Rv; Low cytotoxicity [4]. |
Plasmodium falciparum (Malaria) | Nucleophilic displacement of 4-OH with amines or phenols. | 4-Amino or 4-(hetero)aryloxy groups; 2-CF₃, 3-CN, 6-F core preserved. | Activity against chloroquine-resistant strains; Improved metabolic stability vs non-fluorinated quinolines [4]. |
c-Met/VEGFR2 Kinases (Cancer) | Conversion of 3-CN to carboxamide; Substitution at 4-O-position with aryloxy/amino groups; Modification at N1. | 4-((2-Fluorophenoxy) commonly used); 3-Carboxamide linker to heterocycle (e.g., cinnoline). | IC₅₀ values in low nanomolar range for c-Met; Anti-angiogenic & antitumor effects via multi-kinase inhibition [6]. |
HIV-1 Reverse Transcriptase | Alkylation at N-1; Modification at 4-position. | Bulky hydrophobic groups at N1 (e.g., 2,2,2-trifluoroethyl); 4-O- or 4-N-linked substituents. | Enhanced activity against mutant strains (K103N, Y181C) due to strong hydrophobic interactions from -CF₃ groups [10]. |
The strategic placement of fluorine atoms and the trifluoromethyl group in 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile thus creates a versatile template. Its value lies not primarily in its intrinsic activity, but in its capacity to be efficiently transformed into highly potent drug candidates targeting major global health challenges, particularly tuberculosis, malaria, and cancers driven by kinase dysregulation.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: